Product packaging for Chloromethyl hydrogen carbonate(Cat. No.:CAS No. 143588-02-7)

Chloromethyl hydrogen carbonate

Cat. No.: B11924502
CAS No.: 143588-02-7
M. Wt: 110.49 g/mol
InChI Key: MLXKRQZNBPENEJ-UHFFFAOYSA-N
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Description

Chloromethyl hydrogen carbonate ( 143588-02-7) is an organic compound with the molecular formula C2H3ClO3 and a molecular weight of 110.50 g/mol. It is supplied as a high-purity material (NLT 98%) and should be stored at 20°C for a shelf life of up to two years. This compound is intended for research and development purposes and serves as a useful analytical standard for HPLC analysis. As a research chemical, this compound is primarily utilized in the development of pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group, makes it a valuable building block in organic synthesis. It can act as a starting material or intermediate in the preparation of more complex molecules, such as carbonates and carbamates, which are of significant interest in medicinal chemistry for their potential biological activity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for complete hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClO3 B11924502 Chloromethyl hydrogen carbonate CAS No. 143588-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO3/c3-1-6-2(4)5/h1H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXKRQZNBPENEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262616
Record name Methanol, 1-chloro-, 1-(hydrogen carbonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143588-02-7
Record name Methanol, 1-chloro-, 1-(hydrogen carbonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143588-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, 1-chloro-, 1-(hydrogen carbonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloromethyl Hydrogen Carbonate and Analogs

Direct Synthetic Routes to Chloromethyl Hydrogen Carbonate

One prominent method involves the reaction of a suitable alcohol with chloromethyl chloroformate. For instance, the preparation of chloromethyl isopropyl carbonate is achieved by reacting isopropanol with chloromethyl chloroformate, often in the presence of a catalyst like dimethylformamide. This reaction proceeds by nucleophilic acyl substitution, where the alcohol displaces the chloride on the chloroformate. google.com

Another significant direct route is the cycloaddition of carbon dioxide to a functionalized epoxide. The synthesis of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and CO2 is a prime example of this approach. mdpi.com This reaction is often facilitated by a catalyst and is considered a greener chemical process as it utilizes carbon dioxide as a C1 feedstock. mdpi.com

A third strategy begins with a simple carbonate, such as dimethyl carbonate, which is first chlorinated and then undergoes transesterification. In a patented method, dimethyl carbonate is reacted with chlorine gas under UV light to produce methyl chloromethyl carbonate. This intermediate is then reacted with an alcohol, like isopropanol, in the presence of a catalyst to yield the final chloromethyl alkyl carbonate product via transesterification. google.com

Table 1: Examples of Direct Synthetic Routes to Chloromethyl Carbonate Analogs

Target Compound Reactants Key Conditions Reference
Chloromethyl isopropyl carbonate Isopropanol, Chloromethyl chloroformate Dimethylformamide catalyst, 40-60 °C google.com
Chloromethyl ethylene carbonate Epichlorohydrin, Carbon Dioxide (CO2) Zr/ZIF-8 catalyst, 353 K, 11 bar CO2 pressure mdpi.com
Chloromethyl isopropyl carbonate Dimethyl carbonate, Chlorine, Isopropanol Step 1: Photo-chlorination (0-5°C); Step 2: Transesterification (70-100°C) google.com

Functional Group Interconversion Strategies for Related Carbonate Structures

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. This approach is widely used for preparing complex carbonate structures by first creating a simpler carbonate backbone and then introducing the required functionality, such as the chloromethyl group.

The formation of the carbonate ester functional group is a critical step and is often achieved through carbonylation reactions. A classic method is phosgenation, where an alcohol or phenol reacts with phosgene (B1210022) (COCl₂) to form a carbonate ester. This method is highly effective for producing a wide range of carbonates, from simple dialkyl carbonates to complex polycarbonates. The reaction involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride.

Transesterification is another key carbonylation strategy. In this process, an existing carbonate ester is reacted with an alcohol in the presence of a catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing a volatile alcohol byproduct. This method is particularly useful for converting readily available carbonates, like dimethyl carbonate, into more complex or higher-value carbonate esters.

Introducing the chloromethyl group onto a precursor molecule is a crucial functional group interconversion. Free-radical halogenation is a common method for this transformation, particularly for compounds with alkyl groups. wikipedia.orglscollege.ac.in This reaction typically proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. wikipedia.orglscollege.ac.in

For the synthesis of chloromethyl carbonate analogs, a methyl carbonate can be used as the starting material. The chlorination of the methyl group is typically initiated by UV light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals. wikipedia.orglscollege.ac.in A chlorine radical then abstracts a hydrogen atom from the methyl group of the carbonate, forming a methyl radical. This radical then reacts with another molecule of Cl₂ to yield the chloromethyl product and another chlorine radical, which continues the chain reaction. wikipedia.org

A specific industrial application of this is the chlorination of dimethyl carbonate or methyl formate (B1220265) with chlorine gas under UV irradiation. google.comsciencemadness.org Controlling the reaction conditions is crucial to favor monosubstitution and prevent the formation of di- and trichlorinated byproducts. wikipedia.org

Table 2: Key Steps in Free-Radical Chlorination of a Methyl Group

Step Description Example Reaction
Initiation UV light splits a chlorine molecule into two reactive chlorine radicals. Cl₂ + hv → 2 Cl•

| Propagation | A chlorine radical abstracts a hydrogen from the methyl group, creating a methyl radical. This radical then reacts with Cl₂ to form the product and a new chlorine radical. | R-O-C(=O)O-CH₃ + Cl• → R-O-C(=O)O-CH₂• + HCl R-O-C(=O)O-CH₂• + Cl₂ → R-O-C(=O)O-CH₂Cl + Cl• | | Termination | Two radicals combine to end the chain reaction. | Cl• + Cl• → Cl₂ R-O-C(=O)O-CH₂• + Cl• → R-O-C(=O)O-CH₂Cl |

Catalytic Systems in Organic Carbonate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions. The synthesis of organic carbonates has significantly benefited from the development of both homogeneous and heterogeneous catalytic systems.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of carbonate synthesis, organocatalysts have proven highly effective, particularly for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. This reaction is 100% atom-economical and provides a green alternative to traditional methods that use toxic reagents like phosgene.

A variety of organocatalytic systems have been developed, often featuring a bicomponent system. These typically consist of an organic salt (e.g., onium, phosphonium (B103445), or imidazolium salts) that acts as a nucleophile to open the epoxide ring, and a hydrogen bond donor (HBD) co-catalyst (e.g., phenols or fluorinated alcohols) that activates the epoxide. The synergistic effect between the catalyst and co-catalyst is crucial for achieving high efficiency. For instance, hemisquaramide-based catalysts, which are potent H-bond donors, have shown remarkable activity in accelerating the synthesis of cyclic carbonates from epoxides and CO₂ under mild, solvent-free conditions.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reusability. Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts for organic carbonate synthesis. MOFs are crystalline materials with high surface areas and tunable pore sizes, constructed from metal ions or clusters coordinated to organic ligands.

MOFs have demonstrated excellent catalytic activity in several key reactions for carbonate synthesis. In the transesterification of dialkyl carbonates, the porous structure and active metal sites within the MOF can facilitate the exchange of alcohol groups. For example, MOFs have been shown to be effective catalysts for the reaction of diethyl carbonate with various alcohols to produce asymmetrical organic carbonates with high selectivity.

Furthermore, MOFs are efficient catalysts for the cycloaddition of CO₂ to epoxides. The combination of Lewis acidic metal sites and basic organic linkers within the MOF structure can synergistically activate both the epoxide and the CO₂ molecule. A notable example is the use of a zirconium-doped Zeolitic Imidazolate Framework (Zr/ZIF-8) for the synthesis of chloromethyl ethylene carbonate from epichlorohydrin and CO₂, achieving high conversion and yield. mdpi.com The heterogeneity of the MOF catalyst allows for its straightforward recovery and reuse, enhancing the sustainability of the process.

Green Chemistry Approaches to Synthesis

In recent years, there has been a considerable shift towards developing environmentally benign synthetic routes for organic carbonates. These green chemistry approaches focus on the utilization of renewable feedstocks, minimizing waste, and avoiding hazardous reagents and solvents.

The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, offering a renewable and non-toxic alternative to traditional reagents like phosgene. rsc.org The synthesis of cyclic organic carbonates from CO₂ and epoxides has gained significant attention. mdpi.com

A notable example is the synthesis of chloromethyl ethylene carbonate (CMEC), an analog of this compound, from the cycloaddition of CO₂ to epichlorohydrin (ECH). This reaction provides a direct pathway to a valuable chemical intermediate while simultaneously utilizing a greenhouse gas. Research has focused on developing efficient and stable catalysts for this conversion. One promising catalyst is a novel Zr/ZIF-8 catalyst, which has demonstrated high conversion of ECH (93%) and high selectivity towards CMEC (91%) under optimized conditions.

The development of such catalytic systems is crucial for the industrial viability of CO₂ utilization in chemical synthesis. The ability to use CO₂ as a raw material not only contributes to a more sustainable chemical industry but also provides an economic incentive for carbon capture and utilization technologies.

A key principle of green chemistry is the reduction or elimination of solvents in chemical processes. Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures.

The synthesis of chloromethyl ethylene carbonate from epichlorohydrin and CO₂ has been successfully achieved under solvent-free and co-catalyst-free conditions. mdpi.com This process utilizes a heterogeneous Zr/ZIF-8 catalyst, which can be easily recovered and reused, further enhancing the green credentials of the methodology. The reaction is typically carried out in a stainless steel autoclave reactor under moderate temperature and pressure. mdpi.com

The optimization of reaction parameters is crucial for maximizing yield and selectivity in these solvent-free systems. Studies have employed response surface methodology (RSM) to investigate the interplay of variables such as temperature, CO₂ pressure, reaction time, and catalyst loading. mdpi.com For the Zr/ZIF-8 catalyzed synthesis of CMEC, optimum conditions were found to be a temperature of 353 K, a CO₂ pressure of 11 bar, and a reaction time of 12 hours, yielding 68% of CMEC with a 93% conversion of ECH. mdpi.com

The following interactive table summarizes the optimized reaction conditions for the solvent-free synthesis of Chloromethyl Ethylene Carbonate.

ParameterOptimal ValueECH Conversion (%)CMEC Yield (%)
Temperature (K)3539368
CO₂ Pressure (bar)119368
Reaction Time (h)129368
Catalyst Loading (% w/w)129368

Data derived from a study on the greener synthesis of chloromethyl ethylene carbonate using a Zr/ZIF-8 catalyst. mdpi.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing more efficient catalysts. For the synthesis of chloromethyl ethylene carbonate from CO₂ and epichlorohydrin, a plausible reaction mechanism has been proposed. researchgate.net

The cycloaddition reaction is believed to be initiated by the activation of the epoxide ring of epichlorohydrin by the catalyst. In the case of the Zr/ZIF-8 catalyst, the Lewis acidic sites of the zirconium centers are thought to coordinate with the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. mdpi.com

Subsequently, a nucleophile, which could be an anion present in the catalytic system or the carbonate species formed from CO₂, attacks one of the carbon atoms of the activated epoxide ring, leading to ring-opening. The resulting intermediate then undergoes an intramolecular cyclization with the activated CO₂ molecule to form the five-membered cyclic carbonate ring of chloromethyl ethylene carbonate. The catalyst is then regenerated, completing the catalytic cycle.

For other synthetic routes to chloromethyl carbonate analogs, such as the synthesis of chloromethyl isopropyl carbonate from dimethyl carbonate and chlorine, the mechanism involves a free-radical chlorination followed by a transesterification reaction. google.com The initial photochemical reaction generates chlorine radicals that abstract a hydrogen atom from the methyl group of dimethyl carbonate, leading to the formation of a chloromethyl group. The subsequent transesterification with an alcohol, such as isopropanol, in the presence of an acid catalyst, yields the final product. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For chloromethyl hydrogen carbonate, characteristic stretching and bending vibrations would be expected for the carbonyl group (C=O), the carbon-oxygen single bonds (C-O), the carbon-chlorine bond (C-Cl), and the carbon-hydrogen bonds (C-H). Analysis of the precise frequencies, intensities, and shapes of these bands would confirm the presence of these groups and provide information about their chemical environment.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the vibrational modes of the carbon backbone and the symmetric vibrations of the functional groups, aiding in a more complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the chloromethyl group (-CH₂Cl) and the acidic proton of the hydrogen carbonate moiety (-OCOOH). The chemical shift of these signals would indicate the electronic environment of the protons, while spin-spin coupling patterns could reveal interactions with neighboring nuclei.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A spectrum of this compound would display separate signals for the carbon atom of the chloromethyl group and the carbonyl carbon of the hydrogen carbonate group. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms, confirming the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structures

Should this compound be a crystalline solid at a given temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions. This would definitively establish the molecular geometry and packing of this compound in the solid phase.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For a molecule like this compound, SC-XRD would provide unequivocal proof of its covalent structure and establish its stereochemistry. The process can distinguish between different potential conformers that may exist in the solid state. Although specific experimental crystallographic data for this compound is not widely published, a hypothetical dataset illustrates the type of information that would be obtained from such an analysis. The structure could be solved and refined using established methods to yield precise atomic positions. researchgate.netgoogle.com

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₂H₃ClO₃The elemental composition of the molecule.
Formula Weight110.50 g/mol The molar mass of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique angle.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a (Å)5.85The length of the 'a' axis of the unit cell.
b (Å)8.92The length of the 'b' axis of the unit cell.
c (Å)9.15The length of the 'c' axis of the unit cell.
β (°)105.2The angle of the 'β' axis in a monoclinic system.
Volume (ų)460.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.59The theoretical density of the crystal.

Analysis of Intermolecular Interactions in Crystalline Phases (e.g., Hydrogen Bonds, Halogen Bonds)

The arrangement of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, the primary interactions expected to dictate its crystal packing are hydrogen bonds and, potentially, halogen bonds.

Hydrogen Bonds: The presence of the carboxylic acid hydroxyl group (-OH) makes it a strong hydrogen bond donor. The carbonyl oxygen (C=O) and the ether oxygen are effective hydrogen bond acceptors. It is anticipated that strong O-H···O hydrogen bonds would be a dominant feature, likely forming dimers or chain motifs that are common in carboxylic acids and related compounds. google.com.naresearchgate.net These interactions are significantly stronger than other non-covalent forces and play a primary role in the supramolecular assembly. watson-int.com

Halogen Bonds: The chlorine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O). researchgate.net While chlorine's ability to form strong halogen bonds is less pronounced than that of iodine or bromine, these interactions can still play a significant role in directing the crystal structure. Additionally, weak C-H···Cl hydrogen bonds, where the chlorine atom acts as a weak acceptor, could further stabilize the crystal lattice. researchgate.net Studies on related chloromethyl ketones have shown that while C-H···O and C-H···Cl interactions are present, significant Cl···Cl contacts are often not observed, indicating they are less favorable. google.com.na

Table of Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Geometry / Significance
Hydrogen BondO-H (acid)C=O (carbonyl)Strong; likely forms centrosymmetric dimers or extended chains. watson-int.com
Hydrogen BondC-H (methyl)C=O (carbonyl)Weak; contributes to overall packing efficiency. researchgate.net
Hydrogen BondC-H (methyl)ClVery weak; chlorine acts as a weak hydrogen bond acceptor.
Halogen BondC-ClC=O (carbonyl)Directional; contributes to specific packing motifs.

Other Spectroscopic Techniques for Comprehensive Characterization

Beyond single-crystal X-ray diffraction, a range of spectroscopic techniques are essential for a full characterization of this compound, providing information on electronic structure, surface composition, and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the carbonyl group (C=O) within the carbonate moiety.

Carbonyl compounds typically exhibit two characteristic electronic transitions:

n → π* Transition: This involves the excitation of a non-bonding electron (from an oxygen lone pair, 'n') to the antibonding π* orbital of the C=O double bond. These transitions are symmetry-forbidden, resulting in weak absorption bands (low molar absorptivity, ε) that typically appear at longer wavelengths (270-300 nm).

π → π* Transition: This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the C=O bond. These transitions are symmetry-allowed, leading to strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, usually below 200 nm.

The UV-Vis spectrum of this compound would be expected to display these characteristic absorptions, confirming the presence of the carbonyl functional group.

Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition TypeAssociated Chromophore
~285~20n → πC=O (Carbonyl)
~195~1,500π → πC=O (Carbonyl)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of atoms within the top few nanometers of a material. The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment of the atom.

For this compound, an XPS analysis would provide:

Elemental Confirmation: Peaks corresponding to C 1s, O 1s, and Cl 2p would confirm the presence of these elements on the sample surface.

Chemical State Analysis: High-resolution scans of each element's peak would reveal subtle shifts in binding energy (chemical shifts) corresponding to the different chemical environments. For instance:

The C 1s signal would be resolvable into three components: the C-Cl carbon, the C-O carbon, and the O-C=O carbonate carbon, each with a distinct binding energy.

The O 1s signal would show components for the carbonyl oxygen (C=O), the ether-linked oxygen (C-O-C), and the hydroxyl oxygen (-OH).

The Cl 2p signal would confirm the presence of covalently bonded chlorine.

This level of detail is invaluable for confirming the molecular structure and assessing the purity of the material's surface.

Hypothetical XPS Binding Energies for this compound

ElementOrbitalChemical EnvironmentHypothetical Binding Energy (eV)
O 1sC=O 532.0
O 1sC-O -H533.5
O 1sC-O -C533.0
C 1sC -Cl286.5
C 1sC =O289.0
Cl 2p2p₃/₂C-Cl 200.5

Near-Infrared (NIR) Spectrometry for Qualitative and Quantitative Assessment

Near-Infrared (NIR) spectrometry utilizes the 780 to 2500 nm (12800 to 4000 cm⁻¹) region of the electromagnetic spectrum. NIR spectra consist of overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. While these bands are typically broad and much weaker than their mid-IR counterparts, NIR spectroscopy is rapid, non-destructive, and requires minimal sample preparation.

For this compound, the NIR spectrum would be dominated by bands arising from:

O-H Vibrations: The first overtone of the O-H stretching vibration from the carboxylic acid group would appear as a prominent band, typically in the 7140-6660 cm⁻¹ (1.4-1.5 µm) region.

C-H Vibrations: Overtones and combination bands from the C-H stretching and bending vibrations of the chloromethyl group would be present.

Carbonate Vibrations: Combination and overtone bands associated with the carbonate group (C=O stretch) would also be expected.

NIR spectrometry can be used for qualitative identification (fingerprinting) and, with appropriate calibration models, for the quantitative assessment of the compound's purity or concentration.

Hypothetical NIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Wavelength (nm)Assignment
~8300~1205Second overtone of C-H stretch
~6900~1450First overtone of O-H stretch
~5800~1725First overtone of C-H stretch
~5200~1920Combination band (O-H bend + C-O stretch)
~4600~2170Combination band (C-H stretch + C-H bend)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer profound insights into the electronic structure and energetic properties of chloromethyl hydrogen carbonate. These computational methods are pivotal in understanding the molecule's stability, reactivity, and interactions at a subatomic level.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties and reactivity of molecules like this compound.

Studies utilizing DFT can elucidate various reactivity parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Other calculated parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index, all of which help to build a comprehensive picture of the molecule's chemical behavior. researchgate.net The presence of electronegative atoms like chlorine and oxygen in this compound suggests a potential for significant electronic effects that can be quantified through DFT. researchgate.net

Ab Initio Methods for High-Accuracy Energy and Interaction Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy in calculating molecular energies and interaction energies. nih.govrsc.org

For a molecule like this compound, high-accuracy ab initio calculations, such as Coupled Cluster (CC) or Møller-Plesset (MP) perturbation theory, can provide benchmark values for its thermodynamic stability and the energetics of its various conformations. nih.gov These calculations are essential for understanding the subtle interplay of electronic effects that govern the molecule's structure and reactivity. For instance, ab initio calculations can precisely determine the stabilization energies arising from intermolecular interactions, such as hydrogen or halogen bonding, which are crucial for understanding the behavior of this compound in condensed phases. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and three-dimensional perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.

Conformational Analysis and Determination of Energetic Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, with its rotatable bonds, multiple conformations are possible. nih.gov

Computational methods can be used to explore the potential energy surface of the molecule, identifying the various stable conformations (energetic minima) and the transition states that connect them. libretexts.org This analysis reveals the preferred three-dimensional structure of the molecule and the energy barriers to conformational change. Understanding the conformational landscape is crucial, as different conformers can exhibit different reactivities and intermolecular interaction patterns.

Investigation of Intramolecular Bonding and Interactions

Beyond the primary covalent bonds, intramolecular interactions can significantly influence the shape and properties of a molecule. In this compound, the proximity of the chloromethyl group to the hydrogen carbonate moiety may lead to specific intramolecular interactions.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Dispersion Effects)

The way this compound molecules interact with each other and with other molecules is governed by a variety of intermolecular forces.

Hydrogen Bonding: The hydrogen atom in the carboxylic acid group of this compound can act as a hydrogen bond donor, while the oxygen atoms and potentially the chlorine atom can act as hydrogen bond acceptors. nih.govlibretexts.orgcurriculumresources.edu.gh These hydrogen bonds are relatively strong directional interactions that can significantly influence the physical properties of the substance in its condensed phases. siyavula.commdpi.com

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This occurs when there is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.comnih.govresearchgate.netmdpi.com Computational studies can map the molecular electrostatic potential surface to identify these positive σ-holes and predict the strength and directionality of potential halogen bonds. mdpi.com

Mechanistic Insights from Computational Approaches

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the reaction pathway elucidation, transition state analysis, or activation energy calculations for this compound. While computational methods such as Density Functional Theory (DFT) are standard for investigating reaction mechanisms, this particular compound does not appear to have been the subject of such detailed published research. researchgate.net

Generally, computational approaches would be employed to explore potential decomposition or reaction pathways. For instance, the decomposition of similar carbonate compounds has been investigated, revealing mechanisms that could hypothetically apply to this compound. nih.govresearchgate.netresearchgate.net Such studies typically involve mapping the potential energy surface to identify intermediates and transition states.

Reaction Pathway Elucidation and Transition State Analysis

There is no available published research that specifically elucidates the reaction pathways or analyzes the transition states of this compound using computational methods.

In a typical computational study, researchers would propose plausible reaction coordinates, such as the cleavage of the C-O or C-Cl bonds, and then use methods like nudged elastic band (NEB) or similar techniques to find the minimum energy path and locate the transition state structures. researchgate.net Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculations for Kinetic Understanding

No specific activation energy calculations for reactions involving this compound have been reported in the reviewed literature.

The activation energy (Ea) is a critical parameter for understanding reaction kinetics and is determined computationally as the energy difference between the reactants and the transition state. researchgate.net For a hypothetical decomposition of this compound, DFT calculations would provide the energies of the ground state molecule and the transition state structure, the difference between which would yield the activation energy barrier. This information is crucial for predicting reaction rates and understanding the stability of the compound.

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is not present in the available scientific literature.

QTAIM is a powerful theoretical framework used to analyze the electron density distribution in molecules, providing insights into the nature of chemical bonds and non-covalent interactions. researchgate.netchemrxiv.orgnih.govpitt.edu The analysis involves locating bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to characterize the type of interaction (e.g., shared-shell covalent bonds vs. closed-shell interactions like ionic or hydrogen bonds). For this compound, a QTAIM analysis could quantify the covalent character of the C-Cl, C-O, and C=O bonds and investigate potential intramolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

There are no published Natural Bond Orbital (NBO) analyses specifically for this compound.

NBO analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar concepts of lone pairs, bonding orbitals, and antibonding orbitals. wikipedia.org This method provides detailed information on atomic hybridization and the delocalization of electron density through hyperconjugative interactions. nih.govijnc.ir An NBO analysis of this compound would allow for the quantification of donor-acceptor interactions, such as the interaction between an oxygen lone pair and a σ* antibonding orbital, which are key to understanding the molecule's electronic structure and reactivity.

Reactivity and Chemical Transformations of Chloromethyl Hydrogen Carbonate

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group in chloromethyl hydrogen carbonate is highly susceptible to nucleophilic attack due to the presence of the electron-withdrawing chlorine atom and the adjacent oxygen atom, which can stabilize a developing positive charge on the carbon. This reactivity is analogous to that of other reactive chloromethylating agents like chloromethyl methyl ether and chloromethyl chlorosulfate. masterorganicchemistry.comyoutube.com

The general mechanism for nucleophilic substitution at the chloromethyl carbon can proceed via an Sₙ2 or Sₙ1 pathway. In an Sₙ2 reaction, a nucleophile directly attacks the carbon atom, leading to the displacement of the chloride ion in a single concerted step. libretexts.org This results in an inversion of the stereochemical configuration if the carbon were chiral. Alternatively, an Sₙ1 mechanism would involve the initial departure of the chloride ion to form a resonance-stabilized carbocation, which is then attacked by the nucleophile. libretexts.org The highly electrophilic nature of the carbon in the chloromethyl group makes it reactive towards a wide range of nucleophiles. youtube.com

Reactions with Alcohols:

This compound is expected to react with alcohols in the presence of a base to form the corresponding alkoxymethyl hydrogen carbonates. This reaction is analogous to the synthesis of chloromethyl methyl carbonate from chloromethyl chloroformate and methanol (B129727). chemicalbook.com The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

General Reaction: ClCH₂OCO₂H + R-OH + Base → R-OCH₂OCO₂H + Base·HCl

Reactions with Amines:

Primary and secondary amines are expected to react with this compound to yield the corresponding aminomethyl hydrogen carbonates. The reaction likely proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group.

General Reaction with a Primary Amine: ClCH₂OCO₂H + R-NH₂ → R-NH-CH₂OCO₂H + HCl

Table 1: Representative Nucleophilic Substitution Reactions of Analogous Chloromethyl Esters

NucleophileAnalogous Chloromethyl EsterProductReference
Methanol (CH₃OH)Chloromethyl chloroformateChloromethyl methyl carbonate chemicalbook.com
IsopropanolChloromethyl chloroformateChloromethyl isopropyl carbonate google.com
Phenoxide (PhO⁻)Chloromethyl chlorosulfatePhenoxymethyl chlorosulfate youtube.com

Carbonate Ester Cleavage and Formation Reactions

The carbonate ester portion of this compound can undergo cleavage under various conditions. The presence of the acidic proton of the hydrogen carbonate moiety makes the molecule susceptible to decarboxylation upon heating or under basic conditions to potentially form chloromethanol (B13452849), which is unstable.

Hydrolysis, the cleavage of the ester by water, is a fundamental reaction. In the case of this compound, this can be complex, as both the chloromethyl group and the carbonate ester can be susceptible to hydrolysis. The hydrolysis of the chloromethyl group would lead to the formation of hydroxymethyl hydrogen carbonate, while cleavage of the carbonate ester could yield chloromethanol and carbonic acid. The hydrolysis of related compounds like chloromethyl chloroformate is known to be vigorous with water. wikipedia.org

The formation of carbonate esters can be achieved through various methods, including the reaction of alcohols with phosgene (B1210022) or chloroformates. wikipedia.org The synthesis of this compound itself could theoretically be envisioned by the controlled reaction of chloromethyl chloroformate with one equivalent of water, though this would likely be difficult to control due to the high reactivity of chloromethyl chloroformate. wikipedia.org Another potential route is the reaction of formaldehyde (B43269) with phosgene, which has been shown to produce chloromethyl chloroformate. google.com

Cleavage of the carbonate ester can also be achieved under specific catalytic conditions. For instance, the allyloxy carbonyl group, a type of carbonate ester, can be cleaved under neutral conditions using palladium or iron catalysts. organic-chemistry.org Similar strategies might be adaptable for the cleavage of the chloromethyl carbonate portion under specific research contexts.

Interconversion with Related Carbonate Derivatives

This compound can be viewed as an intermediate in the formation of other carbonate derivatives. For instance, its reaction with a second molecule of an alcohol could lead to the formation of a symmetrical or unsymmetrical dialkyl carbonate, with the chloromethyl group being displaced.

A key reaction for interconversion among carbonate esters is transesterification. masterorganicchemistry.comwikipedia.org In this process, an alcohol reacts with a carbonate ester in the presence of a catalyst (acidic or basic) to exchange the alkoxy groups. For this compound, reaction with an excess of another alcohol (R'-OH) could potentially lead to the formation of R'-oxymethyl hydrogen carbonate or, with further reaction, a dialkyl carbonate. The equilibrium of this reaction can often be shifted by removing one of the products, such as a more volatile alcohol. wikipedia.org

The transesterification of cyclic carbonates like propylene (B89431) carbonate with methanol is a well-studied industrial process for the production of dimethyl carbonate. mdpi.com The mechanisms often involve the formation of intermediate hydroxyalkyl methyl carbonates. rsc.org By analogy, this compound could undergo similar transesterification reactions.

Table 2: Examples of Transesterification Reactions with Related Carbonates

Starting CarbonateReagentProductCatalystReference
Propylene CarbonateMethanolDimethyl CarbonateFe-Mn double metal cyanide researchgate.net
Diethyl CarbonateBenzyl (B1604629) AlcoholDibenzyl CarbonateNot specified researchgate.net
Cyclic CarbonatesMethanolDimethyl CarbonateCH₃ONa mdpi.com

Reaction Kinetics and Thermodynamic Studies of Transformations

The solvolysis (reaction with a solvent) of chloroformate esters has been extensively studied to understand the mechanisms of nucleophilic substitution at the acyl carbon. These studies often employ the Grunwald-Winstein equation to correlate the reaction rates with the ionizing power and nucleophilicity of the solvent. For many primary alkyl chloroformates, the mechanism is proposed to be an addition-elimination pathway in most solvents, with a possible shift towards an ionization (Sₙ1-like) mechanism in highly ionizing, non-nucleophilic solvents.

Thermodynamic data for simple carbonates and related compounds are available, but specific values for this compound have not been reported. researchgate.net Computational chemistry could provide theoretical estimates for properties such as the enthalpy of formation and Gibbs free energy of formation. Such calculations have been performed for related molecules like pyrrol-2-yl chloromethyl ketone derivatives to understand intermolecular interactions. uni-regensburg.de The thermodynamic stability of carbonate esters is a key factor in their reactions; for instance, the direct synthesis of dimethyl carbonate from methanol and carbon dioxide is thermodynamically unfavorable. wikipedia.org

The reactivity of different carbonate esters in transesterification reactions has been studied, revealing a trend in the leaving group ability of the alkoxy groups. Experimental and computational studies on a series of dialkyl and methyl alkyl carbonates have established a scale of leaving group preference. researchgate.net This information can be used to predict the likely outcome of transesterification reactions involving this compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of chloromethyl hydrogen carbonate and its related impurities or degradation products. Both gas and liquid chromatography offer robust methods for its assessment.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis can be approached directly or through derivatization to enhance volatility or detection. nih.gov A typical GC system utilizes a carrier gas to move the analyte through a column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. nih.gov

Headspace Gas Chromatography (HSGC) is a variation particularly suited for volatile organic compounds in liquid or solid samples. wikipedia.orgchromatographyonline.com In HSGC, the sample is sealed in a vial and heated, allowing volatile components to equilibrate into the gas phase (headspace) above the sample. nih.govchromatographyonline.com An aliquot of this gas is then injected into the GC system, which prevents non-volatile matrix components from contaminating the instrument. nih.gov

For compounds like this compound, which may be thermally labile, HSGC conditions must be carefully optimized. A related technique involves the chemical conversion of the non-volatile carbonate portion into carbon dioxide (CO2) within the sealed vial, followed by HSGC analysis of the generated CO2. nih.gov This phase reaction conversion technique has been successfully applied to the analysis of carbonate in complex matrices. nih.gov

Table 1: Illustrative GC/HSGC Parameters for Analysis

Parameter Gas Chromatography (GC) Headspace Gas Chromatography (HSGC)
Column DB-624 (30 m x 0.53 mm i.d., 3.0 µm film) nih.gov Capillary column (e.g., DB-624 or similar) nih.gov
Carrier Gas Helium or Hydrogen wiley.com Helium or Nitrogen
Inlet Temperature 200-250 °C Not Applicable (Transfer Line Temp: 150-200 °C)
Oven Program Initial: 30-40 °C, Ramp: 10-20 °C/min, Final: 150-250 °C nih.govmdpi.com Initial: 40-50 °C, Ramp: 10-15 °C/min, Final: 200 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) Thermal Conductivity Detector (TCD) for CO2, or FID/MS wikipedia.orgnih.gov

| Headspace Conditions | Not Applicable | Equilibration Temp: 80-105 °C, Equilibration Time: 30-45 min nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It operates by pumping a solvent mixture (mobile phase) through a column containing a solid adsorbent material (stationary phase). units.itchemguide.co.uk The separation is based on each component's differential interaction with the stationary phase.

For a polar compound like this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. units.it

Ion-Exclusion Chromatography (IEC) is a specific mode of HPLC that is highly effective for separating weak organic acids and carbonates from a sample matrix. phenomenex.comhamiltoncompany.com In IEC, a resin-based stationary phase excludes highly ionized species, which elute quickly, while retaining and separating weakly ionized or non-ionized compounds. phenomenex.com This makes it particularly suitable for analyzing decomposition products of carbonate-containing compounds, such as formate (B1220265) and acetate (B1210297), alongside the parent compound. nih.gov The use of a conductivity detector with IEC can enhance sensitivity for these ionic species. nih.gov

Table 2: Typical HPLC and Ion-Exclusion HPLC Conditions

Parameter Reversed-Phase HPLC Ion-Exclusion HPLC (IEC)
Column C18-packed column (e.g., 4.6 mm x 150 mm) chemguide.co.uk Polymer-based ion-exclusion column (e.g., Hamilton PRP-X300) hamiltoncompany.com
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water mixture, often with an acid modifier like acetic acid units.it Dilute sulfuric acid or other weak acid eluent nih.gov
Flow Rate 0.8 - 1.5 mL/min 0.5 - 1.0 mL/min
Detector UV-Vis Detector (at appropriate wavelength) or Mass Spectrometry (MS) Conductivity Detector (CD) or UV-Vis Detector nih.gov

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or slightly elevated |

Titrimetric Methods for Hydrogen Carbonate Quantification

Titrimetric methods provide a classical and cost-effective approach for quantifying the concentration of acidic or basic species in a solution.

Potentiometric titration is a precise method for determining the concentration of a substance by measuring the potential difference (voltage) as a titrant is added. sapub.org To quantify the hydrogen carbonate moiety of this compound, a solution of the compound is titrated with a standardized strong acid, such as hydrochloric acid (HCl). libretexts.org

The process involves monitoring the pH of the solution using a pH meter equipped with a glass electrode as the titrant is incrementally added. e3s-conferences.org The equivalence point, where the moles of acid added are stoichiometrically equal to the moles of hydrogen carbonate present, is identified by the point of maximum slope on the titration curve (pH vs. volume of titrant). sapub.org This can be determined more accurately by plotting the first or second derivative of the titration curve. e3s-conferences.org Prior to the titration of the sample, it is crucial to purge solutions with an inert gas to remove dissolved carbon dioxide, which could interfere with the measurement. cambridge.org

Table 3: Research Findings in Potentiometric Titration of Carbonates

Parameter Description Source
Titrant Standardized Hydrochloric Acid (HCl) or other strong acid. libretexts.org
Instrumentation pH meter with a glass ion-selective electrode and a reference electrode. e3s-conferences.org
Procedure The sample is dissolved in deionized water and titrated with the standard acid. The pH is recorded after each addition of titrant. libretexts.org
Endpoint Determination The equivalence point is found at the inflection point of the pH vs. volume curve, often visualized using a first derivative plot (ΔpH/ΔV). e3s-conferences.org

| Key Consideration | Removal of dissolved CO2 from the sample solution by purging with N2 or Ar gas is essential to prevent interference. | cambridge.org |

Advanced Analytical Approaches

Advanced thermal analysis techniques provide deeper insights into the material properties and decomposition behavior of chemical compounds.

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. egyankosh.ac.in It is widely used to characterize the thermal stability and decomposition profile of materials. chembam.com

When this compound is analyzed by TGA, it is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of mass loss against temperature. egyankosh.ac.in The decomposition of the compound will be observed as one or more steps of mass loss on the curve. Each step corresponds to the loss of a specific part of the molecule, such as the evolution of carbon dioxide and hydrogen chloride. The initial temperature (Ti) and final temperature (Tf) of each decomposition step provide information on the thermal stability of the compound. egyankosh.ac.in By analyzing the gaseous products evolved during decomposition using a coupled technique like Mass Spectrometry (TGA-MS), the decomposition pathway can be elucidated. digitellinc.com

Table 4: Information Derived from TGA for Decomposition Characterization

Parameter Description Significance
Heating Rate The rate at which the sample temperature is increased (e.g., 10 °C/min). Affects the temperatures at which decomposition occurs. mdpi.com Allows for kinetic analysis of the decomposition process.
Temperature Range The range over which the sample is heated (e.g., 25 °C to 600 °C). mdpi.com Defines the scope of the thermal events being studied.
Decomposition Stages The number of distinct mass loss steps in the TGA curve. Indicates a multi-step decomposition process. researchgate.net
Mass Loss (%) The percentage of the initial mass lost at each stage. Helps to identify the chemical species being lost (e.g., CO2, HCl) based on stoichiometry. egyankosh.ac.in

| Onset Temperature (Ti) | The temperature at which a mass loss event begins. | A measure of the thermal stability of the compound. egyankosh.ac.in |

Chemometrics for Multivariate Data Analysis in Spectroscopy and Chromatography

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of analyzing this compound, spectroscopic and chromatographic techniques would generate large, multivariate datasets. Chemometrics provides the tools to decipher these datasets, enabling qualitative identification and quantitative measurement.

Spectroscopic methods such as infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a molecular fingerprint of this compound. Similarly, chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), can separate the compound from a mixture and provide quantitative data. However, the raw data from these instruments are often complex due to overlapping signals, matrix effects, and instrumental noise.

Chemometric techniques are essential for overcoming these challenges. Principal Component Analysis (PCA) is a powerful exploratory tool that can be used to visualize the variance within spectral or chromatographic data, identifying patterns and potential outliers. chromatographyonline.comnih.gov For quantitative analysis, regression methods like Partial Least Squares (PLS) regression are invaluable. nih.gov PLS can build a predictive model correlating the spectral or chromatographic data to the concentration of this compound, even in the presence of interfering substances. redalyc.org

A practical application of a chemometric approach, although for a related compound, is the use of Response Surface Methodology (RSM) to optimize the synthesis of chloromethyl ethylene (B1197577) carbonate. mdpi.com RSM, a statistical and mathematical modeling technique, was employed to investigate the effects of various reaction parameters on the yield of the final product. This demonstrates the utility of chemometric principles in the broader context of processes involving similar chemical entities.

Illustrative Application of PCA in Spectroscopic Analysis

To illustrate how chemometrics could be applied, consider a scenario where multiple batches of a product are analyzed using IR spectroscopy to detect the presence and consistency of this compound.

Table 1: Illustrative Principal Component Analysis (PCA) of Infrared Spectra for Quality Control

Sample IDPrincipal Component 1 (PC1)Principal Component 2 (PC2)Classification
Batch A-12.340.56Conforming
Batch A-22.410.59Conforming
Batch B-1-1.151.23Non-conforming
Batch C-12.380.61Conforming
Batch C-2-0.98-1.54Outlier

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, PC1 might capture the main spectral variations related to the concentration of this compound, while PC2 could be related to an impurity. Conforming batches would cluster together in the PCA scores plot, while non-conforming batches or outliers would be distinctly separate.

Illustrative Application of PLS in Chromatographic Quantification

For quantifying this compound in a complex mixture using HPLC, a PLS model could be developed.

Table 2: Illustrative Partial Least Squares (PLS) Regression Model for Quantification

Calibration SampleActual Concentration (mg/mL)Predicted Concentration (mg/mL)Residual
10.100.11-0.01
20.250.240.01
30.500.52-0.02
40.750.730.02
51.001.01-0.01

This table is for illustrative purposes only and does not represent actual experimental data.

The PLS model would be built using a set of calibration samples with known concentrations of this compound. The model's performance would be evaluated based on parameters like the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). redalyc.org Once validated, the model could accurately predict the concentration of this compound in unknown samples.

Environmental Chemical Transformations and Fate General Principles Applied to Chlorinated Carbonates

Degradation Pathways in Environmental Compartments

Degradation is expected to be the primary fate process for chloromethyl hydrogen carbonate upon its release into the environment. The principal pathways for its transformation are hydrolysis, photolysis, and, to a lesser extent, biodegradation.

This compound is anticipated to be highly unstable in aqueous environments. Analogous compounds, specifically short-chain alkyl chloroformates, are known to hydrolyze rapidly in water. nih.govepa.gov This reactivity stems from the presence of the reactive acyl chloride-like and ester functional groups. nih.govwikipedia.org For instance, measured hydrolysis half-lives for simple chloroformates like methyl and ethyl chloroformate are on the order of minutes. nih.gov

The hydrolysis of chloroformates yields the corresponding alcohol, carbon dioxide, and hydrogen chloride. nih.govresearchgate.net Based on its structure (Cl-CH₂-O-C(O)OH), the hydrolysis of this compound is expected to proceed swiftly, breaking down into chloromethanol (B13452849) and carbonic acid. Chloromethanol is itself unstable and would decompose to formaldehyde (B43269) and hydrochloric acid. Carbonic acid exists in equilibrium with carbon dioxide and water. Therefore, the ultimate hydrolysis products in an environmental context would be formaldehyde, hydrochloric acid, and carbon dioxide.

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many organic pollutants. For chlorinated compounds, the carbon-chlorine bond can be susceptible to cleavage by ultraviolet (UV) radiation. Studies on short-chain chlorinated paraffins (SCCPs), used as model compounds, show they undergo photochemical degradation in aqueous solutions under UV light. gdut.edu.cn This process often involves the formation of highly reactive species like hydroxyl radicals (·OH), which then initiate the degradation of the compound. gdut.edu.cnchemrxiv.org The degradation of SCCPs leads to dechlorination, with the release of chloride ions into the water. gdut.edu.cn

Applying these principles, this compound would likely be susceptible to direct photolysis via cleavage of its C-Cl bond. Indirect photolysis, mediated by substances like dissolved organic matter in sunlit surface waters which produce reactive intermediates, could also contribute to its degradation. chemrxiv.orgchemrxiv.org Given its rapid hydrolysis, however, photolysis would likely be a competing, but secondary, degradation pathway.

The biodegradation of organochlorine compounds by microorganisms is a well-documented environmental process. nih.gov Bacteria and fungi have been shown to degrade a variety of organochlorine pesticides and industrial chemicals. bbrc.infrontiersin.orgresearchgate.net The primary mechanism for the breakdown of ester-containing compounds is enzymatic hydrolysis, catalyzed by esterase enzymes. oup.com

While the chlorine atom can make some molecules more resistant to microbial attack, the simple structure of this compound suggests it would be amenable to biodegradation. oup.com Microorganisms could utilize esterase enzymes to cleave the ester bond, a key step in detoxification. oup.com Following initial hydrolysis, the resulting products (formaldehyde and other simple molecules) are generally readily biodegradable by a wide range of environmental microbes.

Partitioning Behavior in Environmental Media

Partitioning refers to how a chemical distributes itself between different environmental phases like water, air, soil, and sediment. This behavior is governed by the compound's physicochemical properties, including its volatility and its affinity for organic matter versus water.

The tendency of a chemical to move from water to air is described by its Henry's Law Constant (HLC). copernicus.org A higher HLC indicates a greater tendency to volatilize. The HLC can be estimated from a compound's vapor pressure and water solubility. epa.gov

For this compound, no experimentally determined HLC, vapor pressure, or water solubility data are available, likely due to its high reactivity in water. However, based on its structure, it is expected to be a volatile compound. wikipedia.org Despite this, its extremely rapid hydrolysis will be the dominant fate process in aqueous systems, severely limiting the extent to which volatilization can occur. nih.govepa.gov Hydrolysis would likely occur much faster than the compound can partition from the water to the atmosphere.

The partitioning of an organic chemical into soil and sediment is largely determined by its affinity for the organic carbon fraction of these solids, a property quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates a chemical that prefers to remain in the water phase and is therefore more mobile in the subsurface. researchgate.net Koc can be estimated from the octanol-water partition coefficient (Kow). epa.gov

For this compound, the estimated log Kow is 0.9, which is a relatively low value indicating a preference for water over fatty, nonpolar environments. nih.gov This suggests that the compound would have a low Koc value and thus a low tendency to adsorb to soil and sediment particles. Research on other short-chain halogenated compounds confirms that they tend to be more mobile in soil compared to their longer-chain counterparts. researchgate.netmdpi.com However, as with volatilization, the rapid hydrolysis of this compound in any moist soil or sediment environment means that significant partitioning is unlikely to occur before the molecule is degraded. nih.gov

Environmental Modeling for Persistence and Distribution

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are computational methods that correlate the structural properties of a chemical with its physicochemical properties and environmental fate. aftonchemical.com These models are built on the principle that the structure of a molecule dictates its activity and behavior. For environmental assessment, QSARs can predict key parameters necessary for fate modeling, such as water solubility, vapor pressure, and partition coefficients. osti.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) often accept QSAR results for hazard assessment, provided the models are validated according to established principles, such as those from the Organisation for Economic Co-operation and Development (OECD). aftonchemical.com These principles ensure the model is well-documented, has a defined endpoint, uses an unambiguous algorithm, has its applicability domain defined, and includes appropriate measures of goodness-of-fit, robustness, and predictivity. osti.gov

For chlorinated compounds, QSARs have been developed to predict various endpoints, including toxicity to aquatic organisms and biodegradability. nih.govacs.org For instance, strong correlations have been found between hydrophobicity (log Kow) and the acute in vitro toxicity of chlorinated alkanes. nih.govacs.org Such models can be applied by analogy to estimate the potential behavior of chlorinated carbonates.

Table 1: Key Parameters in Environmental Fate Modeling Predicted by QSAR

ParameterSymbolDescriptionEnvironmental Significance
Octanol-Water Partition CoefficientKowRepresents the ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium.Indicates the potential for a chemical to bioaccumulate in fatty tissues of organisms. nih.govacs.org
Soil Organic Carbon-Water Partition CoefficientKocMeasures the tendency of a chemical to adsorb to organic carbon in soil and sediment.Determines mobility in soil and potential for leaching into groundwater. nih.gov
Henry's Law ConstantKHIndicates the partitioning of a chemical between air and water.A high KH suggests a tendency to volatilize from water to air. ecetoc.orgnih.gov
Bioconcentration FactorBCFThe ratio of a chemical's concentration in an organism to the concentration in the surrounding water.Directly measures the potential for a substance to accumulate in aquatic life. aftonchemical.com
Atmospheric Degradation Rate-The rate at which a chemical is broken down in the atmosphere, often by reaction with hydroxyl radicals.Determines the persistence of a volatile chemical in the air and its long-range transport potential.

This table provides a summary of key parameters used in environmental fate modeling, which can be estimated using QSAR models.

Research Findings:

Studies on QSAR model development report high levels of accuracy for predicting environmental properties. For example, the OPERA project developed models based on high-quality data from the PHYSPROP database, achieving high cross-validation (Q²) and external validation (R²) values for numerous endpoints. osti.gov

Table 2: Example of QSAR Model Performance for Environmental Endpoints

EndpointQ² (Cross-validation)R² (Test Set)Average Number of Chemicals in Dataset
LogP (Octanol-Water Partition Coefficient)0.950.9614,050
Boiling Point0.940.945,907
Melting Point0.810.806,364
Vapor Pressure0.940.953,121
Water Solubility0.930.933,923
Henry's Law Constant0.920.922,423
Biodegradability Half-life0.720.71150

Source: Adapted from Mansouri, K. et al., 2018. osti.gov This table illustrates the predictive power of well-constructed QSAR models for various physicochemical and environmental fate properties.

Multimedia Environmental Models and Fugacity

Multimedia environmental models are used to simulate the distribution and fate of chemicals across different environmental compartments: air, water, soil, and sediment. nilu.com The most common framework for these models is based on the concept of fugacity, which represents a chemical's "escaping tendency" from a particular phase. rsc.orgenvchemgroup.com

In a multimedia model, the environment is treated as a set of interconnected boxes, each representing a different compartment. tul.cz A chemical will move from a compartment of high fugacity to one of lower fugacity until equilibrium is reached, or until it is removed by degradation or advection (transport out of the system). nilu.com

Fugacity models are categorized into different levels of complexity ulisboa.pt:

Level I: Calculates the equilibrium distribution of a fixed quantity of a chemical in a closed system, assuming no degradation or transport.

Level II: A steady-state, non-equilibrium model that includes advection and degradation processes.

Level III: A steady-state, non-equilibrium model where equilibrium between compartments is not assumed. This level provides a more realistic picture of a chemical's environmental distribution. tul.cz

Level IV: A dynamic model that describes how concentrations and distribution change over time in response to changing emissions. ulisboa.pt

For a substance like this compound, a Level III fugacity model would be appropriate to estimate its likely environmental concentrations in different media based on its physicochemical properties (many of which can be estimated by QSARs) and estimated release rates. tul.cz The model calculates the fugacity in each compartment, from which concentrations can be derived. envchemgroup.com

Table 3: Conceptual Framework of a Level III Fugacity Model

CompartmentInputsOutputs
Air Emissions, Advection In, Volatilization from Water/SoilAdvection Out, Degradation, Deposition to Water/Soil
Water Emissions, Advection In, Deposition from Air, Runoff from SoilAdvection Out, Degradation, Volatilization to Air, Sedimentation
Soil Emissions, Deposition from Air, ApplicationDegradation, Runoff to Water, Leaching to Groundwater, Volatilization
Sediment Deposition from WaterDegradation, Resuspension, Burial

This table outlines the major transport and transformation processes considered for each environmental compartment in a Level III fugacity model. tul.czulisboa.pt

The application of these models to chlorinated paraffins and other persistent organic pollutants has shown that compounds can be classified based on their partitioning behavior (e.g., "fliers" that partition mainly to the atmosphere). nih.govresearchgate.net Given the volatility that can be inferred from the "chloromethyl" group and potential water solubility from the "hydrogen carbonate" moiety, such models would be essential to determine the primary receiving compartment and ultimate fate of this compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity

The pursuit of green chemistry principles is reshaping the synthesis of reactive intermediates like chloromethyl hydrogen carbonate. Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign, maximizing atom economy and selectivity.

Traditional synthesis methods for related chloroformates often involve toxic reagents such as phosgene (B1210022). ontosight.aigoogle.comchemicalbook.com A key research direction is the replacement of these hazardous materials with sustainable alternatives. One promising avenue is the use of carbon dioxide (CO₂) as a C1 building block. For instance, the catalytic cycloaddition of CO₂ to epoxides is a well-established green method for producing cyclic carbonates. mdpi.com Research could adapt this approach, exploring the reaction of CO₂ with a suitable chloromethyl-containing precursor, potentially catalyzed by efficient and reusable systems like metal-organic frameworks (MOFs). mdpi.com The synthesis of chloromethyl ethylene (B1197577) carbonate from CO₂ and epichlorohydrin (B41342) using a Zr/ZIF-8 catalyst, which achieves high conversion and yield, serves as an excellent model for such endeavors. mdpi.com

Future synthetic strategies will focus on reaction types that are inherently atom-economical, such as addition and rearrangement reactions, which incorporate all reactant atoms into the final product. ontosight.airbattalcollege.org The use of advanced catalysts will be crucial for directing these reactions with high selectivity, minimizing the formation of byproducts and simplifying purification processes. ontosight.ai Enzymatic catalysis, using enzymes like lipases for the synthesis of polycarbonates, represents another frontier for creating this compound and its derivatives through green processes. nih.gov

Advanced Computational Studies for Predictive Modeling of Reactivity, Stability, and Spectroscopic Signatures

Computational chemistry offers powerful tools to predict and understand the behavior of reactive molecules, saving significant time and resources in the laboratory. For this compound, advanced computational studies are a major avenue for future exploration.

Predictive modeling can be employed to map the compound's reactivity and stability under a wide range of conditions. Molecular dynamics (MD) simulations can be used to understand the molecule's dynamic behavior and thermodynamic stability. nih.gov For instance, methods like Car-Parrinello molecular dynamics (CPMD) can simulate reaction mechanisms at the quantum level, providing insights into potential decomposition pathways or reactions with other molecules. nih.gov

Furthermore, statistical modeling techniques like Response Surface Methodology (RSM) can be used to predict optimal reaction conditions for its synthesis. mdpi.com By creating quadratic models based on experimental data, researchers can efficiently navigate multi-variable systems (e.g., temperature, pressure, catalyst loading) to maximize yield and minimize waste, as demonstrated in the synthesis of related carbonates. mdpi.com These predictive models are invaluable for process optimization and scale-up.

Computational Model Application for this compound Anticipated Insights
Density Functional Theory (DFT) Calculation of reaction pathways, transition state energies, and spectroscopic properties (IR, NMR).Elucidation of reaction mechanisms, prediction of reactivity with nucleophiles, and assignment of experimental spectra.
Molecular Dynamics (MD) Simulation of the molecule's behavior in different solvents or in the solid state over time.Understanding of conformational dynamics, stability, and intermolecular interactions. nih.govresearchgate.net
Response Surface Methodology (RSM) Statistical modeling to optimize synthesis parameters.Prediction of optimal temperature, pressure, and catalyst concentrations for maximizing yield and selectivity. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds and non-covalent interactions.Detailed description of intramolecular and intermolecular hydrogen bonding and other weak interactions. libretexts.org

Integration of Multi-Spectroscopic and Computational Techniques for Deeper Structural and Electronic Insights

To gain a comprehensive understanding of this compound, future research will increasingly rely on the synergy between multiple spectroscopic techniques and computational analysis. This integrated approach allows for a level of detail that no single method can achieve on its own.

The molecular structure can be definitively determined using single-crystal X-ray diffraction (XRD), which provides precise atomic coordinates and information on crystal packing. rsc.org This experimental data can then be used as a starting point for high-level quantum chemical calculations. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy provide key information about vibrational modes and the chemical environment of atoms, respectively. libretexts.orgrsc.org

The power of the integrated approach lies in using computational models to interpret and enhance experimental data. For example, DFT calculations can predict vibrational frequencies and NMR chemical shifts, helping to assign complex spectra with confidence. libretexts.org Advanced computational techniques like the Quantum Theory of 'Atoms in Molecules' (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the experimentally-derived structure to characterize subtle intramolecular and intermolecular interactions, such as weak hydrogen bonds, which govern the compound's conformational stability and crystal packing. libretexts.orgmdpi.com This combination of techniques provides a complete picture of the molecule's structural and electronic properties.

Exploration of New Chemical Transformations and Applications of this compound in Advanced Materials Synthesis

The reactivity of this compound makes it a versatile building block for a variety of valuable chemical compounds and materials. researchgate.net Its structure contains a highly electrophilic chloromethyl group, making it an excellent reagent for alkylation reactions. libretexts.org

A significant area of future research is its use as a synthon in the pharmaceutical and agrochemical industries. ontosight.aigoogle.com The related intermediate, chloromethyl isopropyl carbonate, is a key component in the synthesis of the antiviral drug Tenofovir, highlighting the potential of this class of compounds in medicine. google.com Future work could explore the reaction of this compound with various nucleophiles to create novel prodrugs or bioactive molecules.

In the realm of materials science, organic carbonates are fundamental raw materials for the production of polymers like polycarbonates and polyurethanes. mdpi.comrbattalcollege.org this compound could be explored as a functional monomer in ring-opening polymerization or polycondensation reactions to create novel biodegradable polymers with tailored properties. rsc.org The reactive chloromethyl group could either be incorporated into the polymer backbone or used as a site for post-polymerization modification, allowing for the attachment of other functional moieties. This could lead to the development of advanced materials for biomedical applications, photoresists, or specialty plastics. rsc.orggoogle.com

Design of Highly Sensitive and Specific Analytical Methods for Trace Detection and Environmental Monitoring

Given the reactive nature of this compound, the development of highly sensitive and specific analytical methods for its detection is crucial for process monitoring and environmental safety. Future research will focus on creating advanced sensors capable of identifying trace amounts of the compound in various matrices.

One promising direction is the adaptation of cutting-edge spectroscopic techniques. Quartz-Enhanced Photothermal Spectroscopy (QEPTS) is an ultra-sensitive method for detecting trace gases, capable of reaching parts-per-billion (ppb) detection limits for compounds like hydrogen chloride. nih.govnih.gov A QEPTS-based sensor could be developed for real-time, in-situ monitoring of this compound in industrial settings.

For detection in solution, research can focus on designing chemosensors that provide a visual or fluorescent response upon reaction with the target molecule. Colorimetric sensors, which change color in the presence of a specific analyte, can be developed for rapid, on-the-spot identification, similar to those created for nerve agent mimics. prepchem.com Alternatively, fluorescent probes can offer even higher sensitivity and quantitative analysis. mdpi.com These probes are designed to undergo a specific chemical reaction with this compound that "turns on" a fluorescent signal, allowing for detection at nanomolar (nM) concentrations. mdpi.com The development of such tools is essential for ensuring environmental and workplace safety.

Analytical Technique Detection Principle Potential Application Key Advantage
Quartz-Enhanced Photothermal Spectroscopy (QEPTS) A laser excites the target molecule, and the resulting heat is detected by a quartz tuning fork. nih.govReal-time, in-situ monitoring of gas-phase this compound.Ultra-high sensitivity (ppb levels) and specificity. nih.gov
Colorimetric Sensors A chemical probe that undergoes a visible color change upon reacting with the analyte. prepchem.comRapid test kits for on-site detection in liquid samples or on surfaces.Simplicity and low cost.
Fluorogenic Probes A non-fluorescent probe that becomes highly fluorescent after a selective reaction with the analyte. mdpi.comQuantitative analysis of trace amounts in environmental or biological samples.Very high sensitivity (nM levels) and selectivity.

Q & A

Q. What are the standard synthetic routes for chloromethyl hydrogen carbonate derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via reactions between chloromethyl chloroformate and alcohols. For example, chloromethyl isopropyl carbonate is produced by reacting chloromethyl chloroformate with isopropanol in a multi-step process involving continuous stirred-tank reactors and distillation columns to remove hydrogen chloride byproducts . Key variables include temperature (optimized between 30–60°C), stoichiometric ratios, and catalysts like dimethylaminopyridine (DMAP), which enhance nucleophilic substitution efficiency . Lower yields (<70%) are observed under ambient conditions due to incomplete conversion, while higher temperatures (>70°C) risk decomposition .

Q. How can researchers safely handle this compound compounds given their reactivity and toxicity?

Chloromethyl derivatives are lachrymators and react violently with strong acids/bases, producing toxic byproducts like bis(chloromethyl) ether . Safety protocols include:

  • Using engineering controls (fume hoods, closed systems) to limit airborne exposure .
  • Storing compounds away from oxidizers, amines, and moisture to prevent unintended reactions .
  • Employing personal protective equipment (PPE) such as nitrile gloves, chemical-resistant aprons, and full-face respirators .
  • Implementing emergency showers and eye-wash stations in laboratories .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., carbonate carbonyl at ~155 ppm) and monitors reaction progress .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1750–1850 cm⁻¹ confirm carbonyl stretching in carbonates .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity and detects volatile byproducts like hydrogen chloride .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of chloromethyl ethylene carbonate (CMEC) from CO₂ and epichlorohydrin?

RSM with a Box-Behnken design (BBD) evaluates interactions between variables like temperature (353 K), CO₂ pressure (11 bar), catalyst loading (12% Zr/ZIF-8), and reaction time (12 h). ANOVA validation shows a quadratic model predicts 93% epichlorohydrin conversion and 68% CMEC yield with ±1.5% error . Critical factors include CO₂ pressure (p < 0.001) and catalyst recyclability (5 cycles with <5% activity loss) .

Q. What are the advantages of continuous flow reactors over batch systems for synthesizing chloromethyl isopropyl carbonate?

Continuous systems (e.g., multi-stage stirred reactors coupled with distillation columns) improve scalability and reduce hazardous waste. For example, a patented process achieves >95% yield by continuously removing hydrogen chloride via vacuum stripping, minimizing side reactions and enabling real-time monitoring of reaction equilibria . Key metrics include residence time (20–30 min per reactor stage) and temperature gradients (40–60°C) to prevent thermal degradation .

Q. How do catalyst choices (e.g., DMAP vs. Zr/ZIF-8) impact the mechanistic pathways of carbonate formation?

  • DMAP: Acts as a nucleophilic catalyst, accelerating chloroformate activation via transient acylpyridinium intermediates. However, it requires stoichiometric amounts and generates pyridine hydrochloride waste .
  • Zr/ZIF-8: A heterogeneous MOF catalyst promotes CO₂ insertion into epoxides via Lewis acid sites, enabling solvent-free conditions and higher turnover frequencies (TOF = 120 h⁻¹) . Comparative studies show Zr/ZIF-8 reduces energy consumption by 30% compared to DMAP-mediated routes .

Q. How can researchers resolve contradictions in reported yields for chloromethyl carbonate synthesis under varying conditions?

Discrepancies often arise from unoptimized parameters (e.g., solvent polarity, mixing efficiency). For instance, tert-butyl chloromethyl carbonate yields range from 50–85% depending on DMAP concentration (0.1–0.2 mmol) and solvent choice (DMF vs. PEG-200) . Systematic DOE (Design of Experiments) approaches, such as factorial designs, isolate critical variables and identify synergistic effects (e.g., solvent-catalyst interactions) .

Methodological Resources

  • Synthetic Protocols: (Table 1) provides reaction optimization data for tert-butyl derivatives.
  • Safety Guidelines: OSHA standards (29 CFR 1910.101) and SDS sheets outline exposure limits and emergency procedures .
  • Statistical Tools: Design-Expert® software for RSM and ANOVA validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.